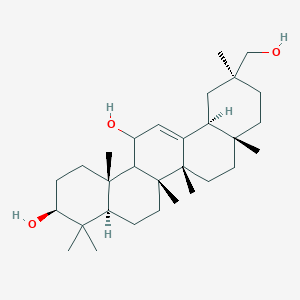

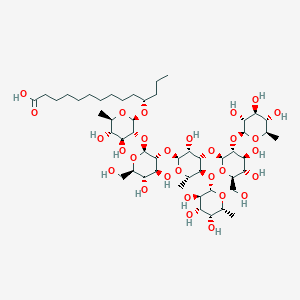

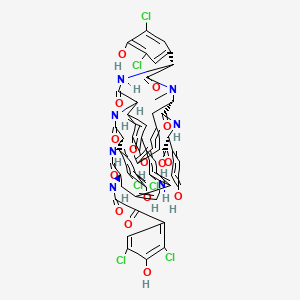

![molecular formula C26H17NO6 B1257266 (1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione](/img/structure/B1257266.png)

(1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione is a member of the enediyne class of antitumor antibiotics, known for its extraordinary cytotoxicity against a wide spectrum of human cancer cell lines .

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of uncialamycin involves a streamlined and practical enantioselective approach. Starting from hydroxy- or methoxyisatin, the synthesis features several key steps:

- Noyori enantioselective reduction

- Yamaguchi acetylide-pyridinium coupling

- Stereoselective acetylide-aldehyde cyclization

- Annulation reaction that couples a cyanophthalide and a p-methoxy semiquinone aminal to form the anthraquinone moiety .

The overall synthesis proceeds in 22 linear steps with an 11% overall yield .

Industrial Production Methods: (1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione is produced by submerged fermentation of Streptomyces uncialis. Genetic manipulation and medium optimization have significantly improved the production yield .

化学反応の分析

Types of Reactions: (1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione undergoes several types of chemical reactions, including:

- Oxidation

- Reduction

- Substitution

Common Reagents and Conditions: The synthesis of uncialamycin involves reagents such as:

- Acetylide-pyridinium

- Cyanophthalide

- p-Methoxy semiquinone aminal

Major Products: The major product of these reactions is the anthraquinone moiety, which is a crucial part of the uncialamycin structure .

科学的研究の応用

(1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione has a wide range of scientific research applications:

- Chemistry: Used in the synthesis of novel analogues for biological investigations .

- Biology: Exhibits extraordinary cytotoxicity against cancer cell lines, making it a valuable tool for studying cell biology .

- Medicine: Potential use in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .

- Industry: Utilized in biotechnology platforms for biosynthesis and production .

作用機序

(1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione exerts its effects through a unique mechanism involving the formation of free radicals. The enediyne core undergoes a Bergman cyclization, generating diradicals that cleave DNA strands, leading to cell death . This mechanism makes uncialamycin a potent cytotoxic agent, particularly useful in ADC-based cancer therapy .

類似化合物との比較

- Calicheamicin

- Dynemicin A

- Tiancimycin A

Comparison: (1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione is unique due to its simpler structure and streamlined synthesis compared to other enediynes like calicheamicin and dynemicin A . Its high cytotoxicity and potential for use in ADCs make it a valuable compound for targeted cancer therapy .

特性

分子式 |

C26H17NO6 |

|---|---|

分子量 |

439.4 g/mol |

IUPAC名 |

(1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione |

InChI |

InChI=1S/C26H17NO6/c1-13(28)25-18-10-4-2-3-5-11-19(30)26(25,33-25)16-12-17(29)20-21(22(16)27-18)24(32)15-9-7-6-8-14(15)23(20)31/h2-3,6-9,12-13,18-19,27-30H,1H3/b3-2-/t13-,18+,19-,25+,26+/m1/s1 |

InChIキー |

OBGWIHKWGGEOEV-WJPOXRCESA-N |

異性体SMILES |

C[C@H]([C@]12[C@@H]3C#C/C=C\C#C[C@H]([C@@]1(O2)C4=CC(=C5C(=C4N3)C(=O)C6=CC=CC=C6C5=O)O)O)O |

正規SMILES |

CC(C12C3C#CC=CC#CC(C1(O2)C4=CC(=C5C(=C4N3)C(=O)C6=CC=CC=C6C5=O)O)O)O |

同義語 |

uncialamycin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1257187.png)

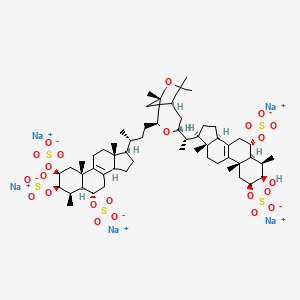

![3-[8,13-Bis(ethenyl)-3,7,12,17-tetramethyl-18-[3-[3-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)amino]propylamino]-3-oxopropyl]porphyrin-21,24-diid-2-yl]-N-[3-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)amino]propyl]propanamide;iron(2+)](/img/structure/B1257191.png)

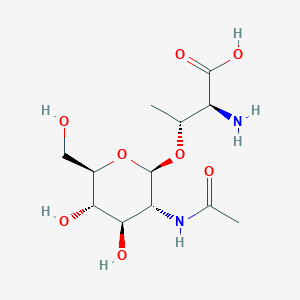

![N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(21E)-30-[5-(dimethylamino)-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-9,52-dihydroxy-18-(1-hydroxyethyl)-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1257194.png)

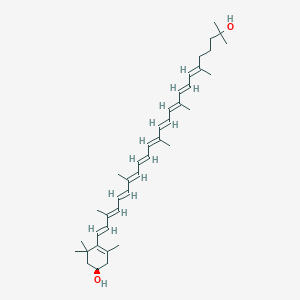

![N-(3-fluoro-4-methylphenyl)-4-[3-(4-methyl-1-piperidinyl)propylamino]-3-nitrobenzamide](/img/structure/B1257197.png)

![[(1'R,2R,3'E,5'S,7'S,11'S,12'S,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B1257198.png)